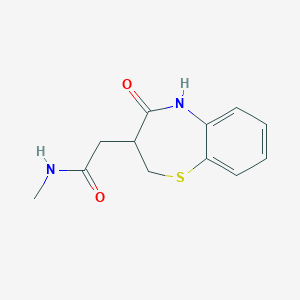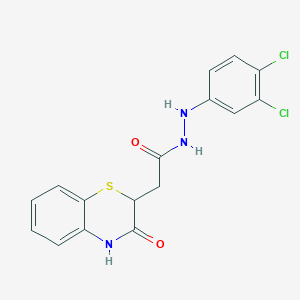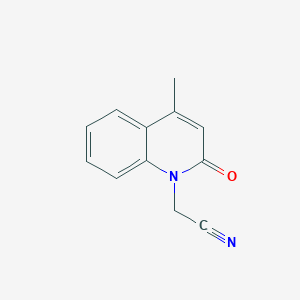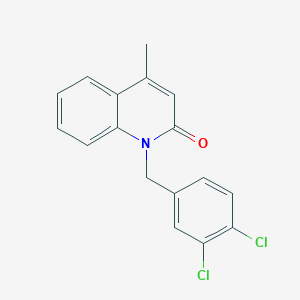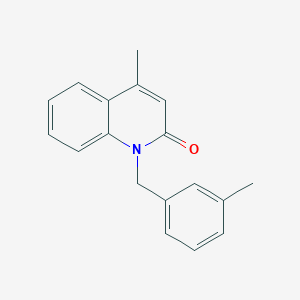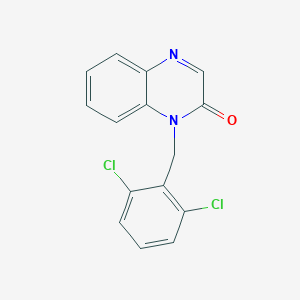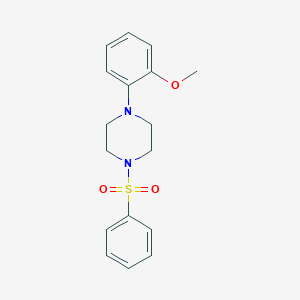
1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzenesulfonyl group and a 2-methoxyphenyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of benzenesulfonyl chloride with 4-(2-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality of the compound.
化学反応の分析
Types of Reactions
1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(Benzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the methoxy group.
1-(Benzenesulfonyl)-4-(4-methoxyphenyl)piperazine: Similar structure with the methoxy group in a different position.
1-(Benzenesulfonyl)-4-(2-chlorophenyl)piperazine: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both the benzenesulfonyl and 2-methoxyphenyl groups, which confer specific chemical properties and potential biological activities. The methoxy group can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds.
特性
IUPAC Name |
1-(benzenesulfonyl)-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-17-10-6-5-9-16(17)18-11-13-19(14-12-18)23(20,21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTRAIDGVDOLOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzonitrile](/img/structure/B501060.png)
![allyl 1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl sulfide](/img/structure/B501061.png)
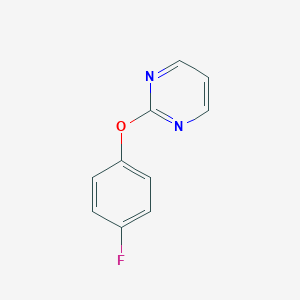
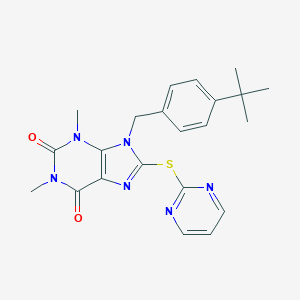
![2-[(3-chlorobenzyl)sulfanyl]-3-methyl-4(3H)-pyrimidinone](/img/structure/B501064.png)
![[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid](/img/structure/B501066.png)
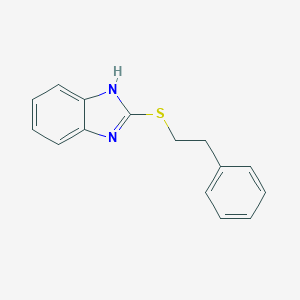
![2-[(3-chlorophenyl)methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B501069.png)
